2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol
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Overview
Description
The compound “2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol” is a type of oxazole derivative . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazole derivatives have been synthesized for various biological activities . The synthesis of oxazole derivatives involves the use of intermediates for the development of new chemical entities in medicinal and pharmaceutical chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
Oxazole derivatives have been used in various chemical reactions due to their wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .Scientific Research Applications
Synthesis Techniques and Applications in Peptide Synthesis : The cycloaddition of azides to alkynes is a significant synthetic route to 1H-[1,2,3]-triazoles, as demonstrated in the study by Tornøe, Christensen, and Meldal (2002). This method involves a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, which is highly relevant to the synthesis of compounds like 2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol (Tornøe, Christensen, & Meldal, 2002).
Structural Transformations and Ring Synthesis : Research by Sasaki, Ohno, Ito, and Asai (1984) involved synthesizing cyclopentano[c]-s-triazoles by intramolecular ring transformation starting from y-keto-l,3,4-oxadiazoles. This highlights the versatility of cyclopentanone derivatives in synthetic chemistry, which relates to the compound (Sasaki, Ohno, Ito, & Asai, 1984).
Crystal Structure and DFT Studies : Ahmed et al. (2016) synthesized and characterized new compounds involving 1,4,5-trisubstituted 1,2,3-triazoles, providing insights into crystal packing, molecular structure, and density functional theory (DFT) calculations. This is relevant for understanding the structural properties and potential applications of similar compounds (Ahmed et al., 2016).
Chiral Auxiliaries in Biohydroxylation : The study by Raadt et al. (2000) explored the use of chiral auxiliaries in the biohydroxylation of unactivated methylene groups, using cyclopentanone as a model compound. This provides insight into the applications of cyclopentanone derivatives in biohydroxylation, which could be relevant for derivatives like this compound (Raadt et al., 2000).
Future Directions
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used against various diseases, showing their importance for the development as potential pharmaceutical agents . This suggests that “2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol” and similar compounds could have potential applications in future medicinal chemistry research.
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, leading to a range of biological responses .
Biochemical Pathways
Oxazole derivatives have been associated with a wide spectrum of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, suggesting a variety of potential effects .
Properties
IUPAC Name |
2-[methyl(1,3-oxazol-4-ylmethyl)amino]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-12(5-8-6-14-7-11-8)9-3-2-4-10(9)13/h6-7,9-10,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKCLBGIDMIKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=N1)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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